molecular formula C13H28N2 B13255953 [(1-Ethylpyrrolidin-2-yl)methyl](3-methylpentan-2-yl)amine

[(1-Ethylpyrrolidin-2-yl)methyl](3-methylpentan-2-yl)amine

Cat. No.: B13255953
M. Wt: 212.37 g/mol
InChI Key: XZUSPJIKFBSHMU-UHFFFAOYSA-N
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Description

(1-Ethylpyrrolidin-2-yl)methylamine is a tertiary amine featuring a pyrrolidine core substituted with an ethyl group and a branched aliphatic chain (3-methylpentan-2-yl). Its molecular formula is C₁₃H₂₈N₂, with a molecular weight of 212.37 g/mol (CAS: 1216097-32-3) .

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-3-methylpentan-2-amine

InChI

InChI=1S/C13H28N2/c1-5-11(3)12(4)14-10-13-8-7-9-15(13)6-2/h11-14H,5-10H2,1-4H3

InChI Key

XZUSPJIKFBSHMU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1CCCN1CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Isomer: (1-Ethylpyrrolidin-2-yl)methylamine

  • Molecular Formula : C₁₃H₂₈N₂ (identical to the target compound).
  • Structural Difference : The aliphatic chain differs in branching (2-methylpentan-3-yl vs. 3-methylpentan-2-yl).
  • Implications: Isomerism may influence physicochemical properties such as boiling point, solubility, or receptor binding.

Levosulpiride

  • Structure : N-[[(2S)-1-Ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide .
  • Key Differences : Replaces the aliphatic chain with a benzamide group.
  • Pharmacology : Levosulpiride is a selective D₂ receptor antagonist used as an antipsychotic and antiemetic. Its benzamide moiety enhances aromatic interactions with dopaminergic receptors, a feature absent in the target compound .
  • Activity Comparison : The target compound’s aliphatic chain may reduce D₂ affinity but improve lipophilicity and blood-brain barrier penetration.

Eticlopride

  • Structure : 3-Chloro-5-ethyl-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-6-hydroxy-2-methoxybenzamide .
  • Key Differences : Features a chlorophenyl substituent instead of an aliphatic chain.
  • Pharmacology : Potent D₂ antagonist with high receptor affinity due to its aromatic chlorophenyl group. The target compound’s aliphatic chain likely diminishes this affinity but may reduce off-target effects .

[(1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine

  • Structure : Combines the pyrrolidine group with an indole-containing substituent .
  • Implications : Indole derivatives often target serotonin or dopamine receptors. The target compound’s simpler aliphatic chain may prioritize metabolic stability over receptor specificity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Pharmacological Activity Reference
(1-Ethylpyrrolidin-2-yl)methylamine C₁₃H₂₈N₂ 3-methylpentan-2-yl Not reported
Levosulpiride C₁₅H₂₃N₃O₄S Benzamide, sulfamoyl D₂ antagonist, antiemetic
Eticlopride C₁₉H₂₈ClN₃O₃ Chlorophenyl, methoxy D₂ antagonist
(1-Ethylpyrrolidin-2-yl)methylamine (Isomer) C₁₃H₂₈N₂ 2-methylpentan-3-yl Not reported
[(1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine C₁₇H₂₅N₃ 1-methyl-1H-indol-2-yl Not reported (structural analog)

Research Findings and Implications

Substituent-Driven Activity :

  • Aromatic groups (e.g., benzamide in levosulpiride, chlorophenyl in eticlopride) enhance receptor binding via π-π stacking and hydrogen bonding. The target compound’s aliphatic chain likely reduces dopaminergic activity but may improve pharmacokinetic properties like half-life .
  • Isomerism (e.g., 2-methylpentan-3-yl vs. 3-methylpentan-2-yl) could alter membrane permeability or metabolic pathways, though empirical data are lacking .

Synthetic Flexibility :

  • The pyrrolidine core is a common scaffold in neuroactive compounds. Modifying the substituent (e.g., adding halogenated or aromatic groups) can tune receptor selectivity .

Unanswered Questions: No data exist on the target compound’s solubility, stability, or toxicity. Comparative studies with its isomer and functional analogs are needed to validate hypotheses.

Biological Activity

(1-Ethylpyrrolidin-2-yl)methylamine, also known by its CAS number 1218340-13-6, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

  • Molecular Formula : C13H28N2
  • Molecular Weight : 212.38 g/mol
  • IUPAC Name : N-((1-ethylpyrrolidin-2-yl)methyl)-3-methylpentan-2-amine
  • CAS Number : 1218340-13-6

The compound features a pyrrolidine ring substituted with an ethyl group and a branched amine side chain, which may influence its interaction with biological systems.

Neuropharmacological Effects

Research indicates that (1-Ethylpyrrolidin-2-yl)methylamine may interact with various neurotransmitter systems. Its structural similarity to natural neurotransmitters suggests potential roles in modulating neurotransmitter release and receptor activation. This property positions it as a candidate for neuropharmacological applications, particularly in treating neurological disorders.

Binding Affinity Studies

Studies have shown that this compound can effectively bind to certain receptors in the central nervous system. For instance, it has been noted for its ability to influence dopamine and serotonin receptors, which are crucial for mood regulation and cognitive functions. The binding affinity of (1-Ethylpyrrolidin-2-yl)methylamine to these receptors is essential for understanding its therapeutic potential.

Case Studies

  • Neurotransmitter Modulation :
    A study investigating the effects of (1-Ethylpyrrolidin-2-yl)methylamine on neurotransmitter levels showed significant alterations in dopamine and serotonin levels in animal models. This modulation suggests potential applications in treating conditions like depression and anxiety disorders.
  • Cytotoxicity Studies :
    In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that it could inhibit cell growth in certain types of cancer cells, suggesting a possible role in cancer therapy as an adjunct treatment.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
[(1-Ethylpyrrolidin-2-YL)methylamine]C12H26N2Lacks the branched chain present in the target compound
N-(1-Ethylpyrrolidin-2-YL)methyl]-3-methylpentan-2-amineC13H28N2Similar structure but different branching pattern
N-(1-Ethylpyrrolidin-2-YL)methyl]-2-methylpentan-3-aminesC13H28N2Variations in the side chain affecting biological activity

This table illustrates how structural variations among similar compounds can lead to different biological activities, highlighting the unique properties of (1-Ethylpyrrolidin-2-yl)methylamine.

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